![molecular formula C14H21FN2O5S B2451730 tert-Butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate CAS No. 1909325-15-0](/img/structure/B2451730.png)
tert-Butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate
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Description
“tert-Butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate” is a synthetic compound with a molecular formula of C14H21FN2O5S and a molecular weight of 348.39 . It has promising biological and chemical properties that have attracted the attention of scientists and researchers worldwide.
Molecular Structure Analysis
The molecular structure of “tert-Butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate” contains a total of 37 bonds, including 20 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 aromatic ether, and 1 sulfonamide .Scientific Research Applications
- Role of Compound 1 : Compound 1 serves as an essential intermediate in the synthesis of ceftolozane. It is obtained via several steps, including amination, reduction, esterification, trityl protection, and condensation, starting from 1-methyl-1H-pyrazol-5-amine .
- BHT and BHA Combination : The combination of tert-butylhydroxytoluene (BHT) and tert-butylhydroxyanisole (BHA) at specific molar ratios exhibits potent anti-inflammatory activity. This has been tested using gene-expression systems for Cox2 and TNF-α in RAW264.7 cells .
- AGAR Plates Assay : Researchers have used an AGAR plates assay to assess the antifungal activity of 2,4-di-tert-butylphenol (a derivative of compound 1) .
- Role of tert-Butanesulfinamide : tert-Butanesulfinamide, an enantiopure compound, has emerged as a gold standard for asymmetric N-heterocycle synthesis via sulfinimines. This method has been widely used over the last two decades .
- Compound 1 has been involved in the synthesis of 4,4′-di-tert-butyl-2,2′-bipyridinium trifluoromethanesulfonate. The process includes stirring 4,4′-di-tert-butyl-2,2′-bipyridine with scandium(III) trifluoromethanesulfonate in acetonitrile, followed by precipitation with diethyl ether .
Antibacterial Activity and Ceftolozane Synthesis
Anti-Inflammatory Properties
Antifungal Activity
Asymmetric N-Heterocycle Synthesis
Synthesis of 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate
properties
IUPAC Name |
tert-butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O5S/c1-14(2,3)22-13(18)17(4)7-8-21-12-6-5-10(9-11(12)15)23(16,19)20/h5-6,9H,7-8H2,1-4H3,(H2,16,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCVMUZDCLSTHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=C(C=C(C=C1)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate |
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